molecular formula C25H22N2O3 B2767683 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 1448132-13-5

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2767683
CAS No.: 1448132-13-5
M. Wt: 398.462
InChI Key: CIQJGNIVPWANGH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that features both indole and xanthene moieties. These structures are significant in medicinal chemistry due to their diverse biological activities. The indole ring is a common motif in many natural products and pharmaceuticals, while the xanthene scaffold is known for its fluorescent properties, making this compound potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic synthesis. One possible route includes:

    Formation of the Indole Derivative: Starting with 1-methylindole, a hydroxylation reaction can be performed using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to introduce the hydroxyl group at the 2-position.

    Alkylation: The hydroxylated indole can then be alkylated with an appropriate alkyl halide to introduce the 2-(1-methyl-1H-indol-3-yl)ethyl group.

    Xanthene Carboxylation: Separately, xanthene can be carboxylated at the 9-position using a Friedel-Crafts acylation reaction with phthalic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Amide Bond Formation: Finally, the indole derivative and the xanthene carboxylic acid can be coupled using a peptide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, potentially forming indole-2,3-diones under strong oxidizing conditions.

    Reduction: The compound can be reduced at the carboxamide group to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, due to the electron-rich nature of the indole system.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination), Friedel-Crafts acylation reagents

Major Products

    Oxidation: Indole-2,3-diones

    Reduction: Corresponding amines

    Substitution: Halogenated indoles, acylated indoles

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide can be used as a fluorescent probe due to the xanthene moiety. It can also serve as a building block for more complex molecules in synthetic organic chemistry.

Biology

Biologically, this compound may be investigated for its potential as a therapeutic agent. The indole ring is known for its presence in many bioactive molecules, suggesting possible applications in drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their anticancer, antimicrobial, or anti-inflammatory properties, leveraging the known activities of indole derivatives.

Industry

Industrially, the fluorescent properties of the xanthene moiety make this compound useful in the development of dyes and imaging agents.

Mechanism of Action

The mechanism of action for N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide would depend on its specific application. In a biological context, it might interact with various molecular targets such as enzymes or receptors, modulating their activity. The indole moiety could engage in π-π stacking interactions or hydrogen bonding, while the xanthene part could contribute to fluorescence-based detection mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Fluorescein: A xanthene derivative widely used as a fluorescent dye.

    Indomethacin: A nonsteroidal anti-inflammatory drug containing an indole moiety.

Uniqueness

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to the combination of the indole and xanthene structures, which imparts both biological activity and fluorescent properties. This dual functionality is not commonly found in other compounds, making it a valuable molecule for multidisciplinary research and applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-27-15-19(16-8-2-5-11-20(16)27)21(28)14-26-25(29)24-17-9-3-6-12-22(17)30-23-13-7-4-10-18(23)24/h2-13,15,21,24,28H,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQJGNIVPWANGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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